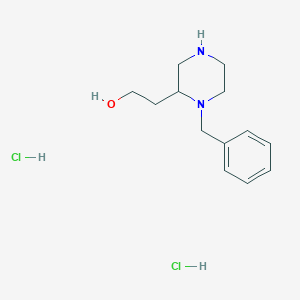

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride

Description

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and an ethanol side chain, formulated as a dihydrochloride salt to enhance water solubility. Piperazine derivatives are widely utilized in pharmaceuticals due to their versatility in modulating biological activity, particularly in targeting neurotransmitter receptors or enzyme systems.

Properties

IUPAC Name |

2-(1-benzylpiperazin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLIWRPPOGBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CCO)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Benzylpiperazine Intermediates

A key intermediate is N-benzylpiperazine or related derivatives. According to patent CN105622444B, N-benzylglycine ethyl esters are prepared by reacting benzylamine with 2-halogenated acetic acid ethyl esters in the presence of an alkali and quaternary ammonium salt catalyst in organic solvents such as acetonitrile, dichloromethane, or chloroform. The molar ratios and reaction conditions are optimized for high yield and purity.

| Step | Reagents | Solvent Options | Conditions | Notes |

|---|---|---|---|---|

| 1 | Benzylamine + 2-halogenated ethyl acetate | Acetonitrile, dichloromethane, chloroform, toluene, benzene | Room temp to reflux, 1-3 molar ratio benzylamine:ester | Use of quaternary ammonium salts improves yield |

| 2 | Intermediate IV + 4-halogenated ethyl butyrates + alkali | Chloroform, carbon tetrachloride, tetrahydrofuran, toluene, benzene | Controlled temperature, molar ratio 1:1-2:1-3 | Formation of intermediate III |

This stepwise approach allows formation of benzyl-substituted intermediates with high selectivity.

Introduction of 2-(Hydroxyethyl) Group

The 2-hydroxyethyl substituent on the piperazine nitrogen is typically introduced via alkylation using 2-chloroethanol or related haloalkanols. Although specific direct examples for 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride are scarce, analogous methods for piperazine derivatives involve:

- Reacting N-benzylpiperazine with 2-chloroethanol in the presence of a base such as potassium carbonate or sodium carbonate.

- The reaction is carried out in polar aprotic solvents (e.g., acetonitrile, ethanol) at temperatures ranging from 30 to 80 °C.

- Excess base ensures deprotonation and drives substitution.

This method is consistent with the general alkylation procedures for piperazine derivatives described in related patents.

Formation of Dihydrochloride Salt

The final step involves treating the free base 2-(1-benzyl-2-piperazinyl)ethanol with hydrochloric acid to form the dihydrochloride salt. This step improves compound stability and crystallinity for isolation.

- Reaction with aqueous HCl under controlled pH and temperature.

- Crystallization from solvents such as acetonitrile, ethyl acetate, or isopropanol.

- Filtration and drying yield the pure dihydrochloride salt.

This salt formation step is vital for pharmaceutical-grade purity and handling.

Detailed Reaction Parameters and Optimization

Reaction Conditions for Piperazine Core Formation

Purification Techniques

- Crude products are recrystallized from acetone-water mixtures.

- Activated carbon treatment is used for decolorization.

- Recrystallization solvents include acetonitrile, ethyl acetate, or isopropanol.

- Filtration and drying under reduced pressure complete purification.

Summary Table of Preparation Steps

| Step No. | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of N-benzylglycine ethyl esters | Benzylamine + 2-halogenated ethyl acetate + alkali + quaternary ammonium salt in organic solvent | Intermediate IV (high purity) |

| 2 | Alkylation with 4-halogenated ethyl butyrates | Intermediate IV + 4-chloroethyl butyrate + alkali in organic solvent | Intermediate III |

| 3 | Base-induced reaction and extraction | Intermediate III + alkali, pH adjustment 6-8, extraction with ethyl acetate | Intermediate II |

| 4 | Acidification and crystallization | Intermediate II + HCl, crystallization in acetonitrile/ethyl acetate/isopropanol | Final dihydrochloride salt product |

Research Findings and Considerations

- The use of excess ethylenediamine or alkylating agents is common but requires careful control to minimize side reactions and simplify purification.

- Choice of solvent and base strongly influences reaction selectivity and yield.

- Multi-step synthesis with intermediate purification improves overall product quality.

- Salt formation enhances compound stability and facilitates isolation.

- The described methods emphasize mild reaction conditions, scalability, and cost-effectiveness suitable for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperazinone, while reduction could produce benzylpiperazine derivatives.

Scientific Research Applications

Analgesic Development

Research has highlighted the potential of 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride as a candidate for developing new analgesic agents. Studies indicate that piperazine derivatives can interact with central nervous system (CNS) receptors, particularly serotonin and dopamine receptors, which are pivotal in pain modulation . The compound's ability to act as an agonist or antagonist at these receptors may lead to therapeutic effects such as pain relief and mood enhancement.

Antidepressant and Anxiolytic Activities

The compound has also been investigated for its antidepressant and anxiolytic properties. Its interaction with neurotransmitter systems suggests that it could modulate anxiety and depressive symptoms through receptor activity modulation.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride serves as a building block in synthesizing more complex drug molecules. Its piperazine structure is often utilized in medicinal chemistry due to its versatile biological interactions .

Case Study 1: Analgesic Efficacy

A study focused on the analgesic properties of piperazine derivatives demonstrated that compounds similar to 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride exhibited significant pain-relieving effects in animal models. The study assessed the compound's efficacy against standard analgesics, revealing comparable or superior results in specific pain models .

Case Study 2: Antidepressant Activity

In another investigation, researchers evaluated the antidepressant effects of this compound using behavioral assays in rodent models. The results indicated a notable reduction in depressive-like behaviors when administered at optimal dosages, suggesting its potential as a therapeutic agent for depression .

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Piperazine Motif

All compounds share a piperazine ring, which facilitates interactions with biological targets such as histamine H₁ receptors or serotonin receptors. The dihydrochloride salt form improves aqueous solubility, critical for oral bioavailability .

Substituent Variations

- Benzyl vs. Benzhydryl Groups: The benzyl group in 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride offers a smaller aromatic substituent compared to the benzhydryl group in Hydroxyzine (two phenyl rings). This difference may influence receptor binding affinity and selectivity .

- Ethanol vs.

- Extended Ethoxy Chains : The dibenzo-thiazepine derivative () includes a complex heterocyclic system and a polyethylene glycol-like chain, suggesting prolonged half-life or unique receptor interactions .

Pharmacological and Therapeutic Profiles

- Levocetirizine Dihydrochloride : A second-generation antihistamine with minimal sedative effects due to reduced CNS penetration. Its carboxyl group enhances polarity, limiting brain uptake .

- Hydroxyzine Hydrochloride: A first-generation antihistamine with significant anticholinergic and anxiolytic effects, attributed to its ethanol side chain and lipophilic benzohydryl group .

- Target Compound: Hypothetically, the benzyl group may confer moderate lipophilicity, allowing partial CNS activity, while the ethanol group could balance solubility. No direct therapeutic data is available in the provided evidence.

Solubility and Stability

While solubility data for 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride is absent in the evidence, analogs like levocetirizine dihydrochloride exhibit high water solubility (>50 mg/mL) due to their ionic dihydrochloride form . Hydroxyzine hydrochloride’s solubility in water and ethanol aligns with typical piperazine salt behavior .

Biological Activity

2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its structure, which comprises a piperazine moiety linked to a benzyl group and an ethanol chain, enhancing its solubility and stability. Its biological activity is primarily attributed to interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈Cl₂N₂O

- Structure : The compound features a piperazine ring, a benzyl substituent, and an ethanol group, which may facilitate various biological interactions.

The biological activity of 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride is largely linked to its interaction with neurotransmitter receptors:

- Serotonin Receptors : This compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : Similar interactions with dopamine receptors can lead to effects on cognition and reward pathways.

Research indicates that such piperazine derivatives can exhibit anxiolytic and antidepressant activities, although the specific receptor interactions and downstream signaling pathways remain to be fully elucidated .

1. Antiulcer Activity

Certain derivatives of this compound have demonstrated significant antiulcer properties, particularly against stress-induced ulcers. This suggests potential therapeutic applications in gastrointestinal disorders.

2. CNS Activity

The compound has been studied for its analgesic effects, indicating possible use in pain management therapies. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in CNS-related conditions .

3. Antioxidant Properties

Preliminary studies suggest that some piperazine derivatives exhibit antioxidant activities, which could contribute to their overall therapeutic profile .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antiulcer | Potent against stress-induced ulcers | |

| CNS Activity | Potential analgesic effects | |

| Antioxidant | Exhibited antioxidant properties |

Case Study: CNS Effects

In a study examining various piperazine derivatives, 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride was found to significantly reduce anxiety-like behaviors in animal models. The mechanism was attributed to modulation of serotonin levels, highlighting its potential as an anxiolytic agent .

Case Study: Antiulcer Activity

A comparative analysis of several piperazine derivatives revealed that 2-(1-benzyl-2-piperazinyl)ethanol dihydrochloride exhibited superior antiulcer efficacy compared to traditional treatments. This was particularly notable in models simulating stress-induced gastric lesions.

Q & A

Q. What are the recommended synthetic methodologies for 2-(1-Benzyl-2-piperazinyl)ethanol dihydrochloride?

The synthesis of piperazine derivatives like this compound typically involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or photocatalytic synthesis. For example, methyl 2-(piperazin-2-yl)acetate dihydrochloride (a structurally related compound) is synthesized via multi-step procedures involving cyclization and purification to achieve high-purity yields . For benzyl-substituted piperazines, methods such as ring-opening of aziridines with N-nucleophiles or intermolecular cycloaddition of alkynes bearing amino groups are applicable. Reaction conditions (solvent, temperature, catalysts) must be optimized to avoid side products .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

Key techniques include:

- Spectrophotometry : Charge-transfer complexation can quantify the compound in pharmaceuticals or biological matrices .

- Chromatography : HPLC and LC-MS are standard for purity assessment and impurity profiling (e.g., hydroxyzine dihydrochloride, a structural analog, is analyzed using HPLC with UV detection) .

- Melting Point Analysis : Hydroxyzine dihydrochloride (a related compound) has a melting point of 193°C, which serves as a benchmark for verifying crystallinity .

- Nuclear Magnetic Resonance (NMR) : Critical for confirming the benzyl-piperazine moiety and ethanol side chain .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Data from structurally similar compounds (e.g., hydroxyzine dihydrochloride) indicate solubility in water (<700 mg/mL), ethanol (220 mg/mL), and chloroform (60 mg/mL). Stability testing should account for hygroscopicity, light sensitivity, and pH-dependent degradation. Long-term storage recommendations include desiccated conditions at ambient temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or pharmacokinetic data?

Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). For example:

- Solubility : Hydroxyzine dihydrochloride’s solubility in water varies with ionic strength; systematic studies using buffered solutions (pH 1–7) are recommended .

- Pharmacokinetics : Species-specific metabolism (e.g., cytochrome P450 interactions) may explain discrepancies. Comparative studies using LC-MS/MS in plasma or urine can clarify bioavailability .

Q. What strategies are effective for impurity profiling and quantification?

Impurities in piperazine derivatives often arise from incomplete benzylation or side reactions during ethanol side-chain formation. Reference standards for related compounds (e.g., decloxizine dihydrochloride) can be used to identify and quantify byproducts via HPLC with diode-array detection. For example, the European Pharmacopeia lists 1-[(4-chlorophenyl)phenylmethyl]piperazine as a key impurity in hydroxyzine dihydrochloride, requiring a detection limit of ≤0.1% .

Q. How does the benzyl-piperazine moiety influence receptor binding affinity?

The benzyl group enhances lipophilicity, improving CNS penetration. In hydroxyzine dihydrochloride, this moiety contributes to H1 receptor antagonism, validated via radioligand binding assays. Computational docking studies (e.g., using AutoDock Vina) can model interactions with histamine receptors, while mutagenesis experiments identify critical binding residues .

Q. What in vitro models are appropriate for studying metabolic pathways?

- Hepatocyte Cultures : Assess Phase I/II metabolism (e.g., hydroxylation, glucuronidation).

- Microsomal Assays : Identify CYP450 isoforms involved using chemical inhibitors or recombinant enzymes.

- Mass Spectrometry : Detect metabolites in spiked urine or plasma, as demonstrated for hydroxyzine dihydrochloride .

Q. How can chiral centers in related compounds affect pharmacological activity?

For analogs with stereochemical complexity (e.g., 2-(2-{4-[(2S)-2-methyl-3-(phenothiazin-10-yl)propyl]-1-piperazinyl}ethoxy)ethanol dihydrochloride), enantiomer-specific activity is common. Chiral HPLC or capillary electrophoresis separates enantiomers, while in vivo models (e.g., antiemetic assays in rodents) evaluate efficacy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.